molecular formula C21H17NO4 B6524827 N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide CAS No. 929413-73-0

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B6524827
CAS No.: 929413-73-0
M. Wt: 347.4 g/mol
InChI Key: IMBAMTMJNXZPDZ-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide (CAS# 929413-73-0) is a synthetic complex organic compound with a molecular formula of C21H17NO4 and a molecular weight of 347.36 g/mol . This chemical entity is built around a benzofuran ring system linked to a coumarin (2H-chromen-2-one) core, a structural motif widely investigated in pharmacology and medicinal chemistry for its diverse biological activities . The integration of these privileged heterocyclic scaffolds, along with the acetamide functional group, makes this compound a valuable intermediate in organic synthesis and drug discovery research . The compound is offered with a minimum purity of 90% and is intended for research applications only . It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers are directed to consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-11-8-15-16(10-19(24)25-18(15)9-12(11)2)21-20(22-13(3)23)14-6-4-5-7-17(14)26-21/h4-10H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBAMTMJNXZPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds related to the chromenone structure exhibit significant antioxidant properties. N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide may help in scavenging free radicals and reducing oxidative stress in cellular environments. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but the structural features of the compound suggest it may interact with key regulatory proteins involved in cell growth.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various experimental models. Its ability to modulate inflammatory cytokines could make it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Antioxidant Study Demonstrated significant radical scavenging activity compared to standard antioxidants (e.g., ascorbic acid) .
Cancer Cell Line Study Showed IC50 values indicating effective inhibition of breast cancer cell lines (MCF7) at micromolar concentrations .
Inflammation Model Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting anti-inflammatory potential .

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following analysis compares the target compound with structurally related acetamides, focusing on substituent effects, synthesis, crystallography, and intermolecular interactions.

Substituent Diversity and Molecular Weight
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Yield (%)
N-[2-(6,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide 6,7-Dimethylchromen, benzofuran, acetamide C₂₂H₁₉NO₄ 361.39 N/A
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholin-2-one, acetyl, 4-isopropylphenyl C₂₀H₂₈N₂O₄ 360.45 58
2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholin-2-one, methylsulfonyl, 4-isopropylphenyl C₂₀H₂₈N₂O₅S 408.51 N/A
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, pyrazol-3-one C₁₉H₁₇Cl₂N₃O₂ 402.26 N/A

Key Observations :

  • The chromen-benzofuran backbone in the target compound imparts higher molecular weight compared to morpholin- or pyrazol-based analogs.

Comparison :

  • The use of Na₂CO₃ as a base in acetylation () contrasts with carbodiimide coupling (), which is more suitable for acid-amine condensation.
  • Crystallization methods (e.g., slow evaporation in CH₂Cl₂) are common across analogs to ensure high-purity single crystals .
Crystallographic and Hydrogen-Bonding Patterns
Compound Class Hydrogen-Bonding Motifs Crystal Packing Features Software Used
Chromen-benzofuran acetamide Likely N–H⋯O and C=O⋯H–C interactions Predicted π-π stacking due to aromaticity SHELXL
Morpholin-based acetamide Not reported in evidence N/A N/A
Pyrazol-based acetamide R₂²(10) dimer via N–H⋯O bonds Conformational flexibility (dihedral angles: 54.8°–77.5°) SHELX

Key Observations :

  • The pyrazol-based acetamide () exhibits three distinct conformers in the asymmetric unit, linked via N–H⋯O dimers. This contrasts with the rigid chromen-benzofuran system, which may adopt fewer conformers due to fused aromatic rings .
  • SHELX software is widely used for refinement, enabling precise analysis of anisotropic displacement parameters and hydrogen-bonding networks .
Spectroscopic Data
  • Morpholin-based Acetamide ():
    • ¹H NMR : δ 1.21 (6H, d, J = 7.0 Hz, isopropyl), δ 2.14 (3H, s, acetyl).
    • ESI/APCI(+) : m/z 347 [M+H]⁺, 369 [M+Na]⁺ .
  • Pyrazol-based Acetamide ():
    • ¹H NMR : δ 7.39 (2H, d, J = 8.4 Hz, dichlorophenyl).
    • Melting Point : 473–475 K .

Comparison :

  • Isopropyl and acetyl groups in morpholin derivatives produce distinct NMR signals, whereas dichlorophenyl substituents in result in downfield aromatic protons.
  • High melting points (e.g., 473–475 K) suggest strong intermolecular forces in dichlorophenyl analogs .

Biological Activity

N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 6,7-dimethylcoumarin derivatives with benzofuran and acetamide functionalities. The general synthetic pathway includes:

  • Formation of Coumarin Derivative : The initial step often involves the preparation of 6,7-dimethyl-2-oxo-2H-chromen-4-yl derivatives through reactions with various acylating agents.
  • Benzofuran Integration : Subsequent reactions incorporate benzofuran moieties, which are crucial for enhancing the biological activity.
  • Acetamide Formation : Finally, acetamide groups are introduced to yield the target compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity.

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells through mitochondrial pathways, leading to caspase activation and disruption of cell cycle progression. For instance, studies have shown that derivatives can inhibit tumor cell invasion by disrupting FAK/Paxillin signaling pathways .
  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating effective growth inhibition in the low micromolar range .

Antioxidant Activity

Coumarin derivatives are known for their antioxidant properties, which may also extend to this compound.

  • Radical Scavenging : These compounds can scavenge free radicals and reduce oxidative stress in cells, contributing to their protective effects against various diseases .

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

StudyCompoundBiological ActivityIC50 (μM)
Kamel et al. (2015)6-(4-chlorophenyl)-3-(pyridin-4-yl)-triazolo[3,4-b]naphthalenAnticancer3.35 - 16.79
Research Group (2020)N-(piperidine-4-yl)benzamide derivativesAntitumor0.25
Recent Study (2024)Coumarin derivativesAntioxidantN/A

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYieldPurity (HPLC)
AcetylationAcetyl chloride, Na₂CO₃, CH₂Cl₂58%>98%
RecrystallizationEthyl acetate, slow evaporation95%99.5%

Q. Table 2: Comparative Bioactivity of Analogues

CompoundIC₅₀ (COX-2 Inhibition)logP
Target Compound12.5 µM2.8
7-Hydroxyflavone45.0 µM1.9
Umbelliferone>100 µM1.5

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